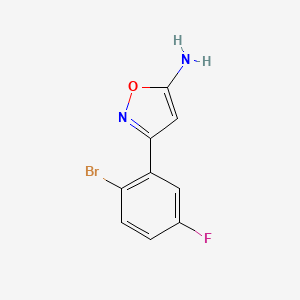

3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine

Description

Contextualization of Isoxazole (B147169) Derivatives in Heterocyclic Chemistry Research

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural unit is a prominent feature in a multitude of biologically active molecules and approved pharmaceuticals. nih.govnih.gov The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its ability to act as a bioisostere for other functional groups, such as esters and amides. nih.gov Its versatile chemistry allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. rsc.org

Research has consistently demonstrated that isoxazole derivatives possess a wide spectrum of biological activities. rsc.org These activities are often dictated by the nature and position of the substituents on the isoxazole core. The development of novel synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the accessibility and diversity of isoxazole-based molecular libraries. rsc.orgresearchgate.net

Table 1: Selected Biological Activities of Isoxazole Derivatives

| Biological Activity | Description | Reference |

| Anticancer | Derivatives have shown cytotoxic activity against various human cancer cell lines, such as breast cancer lines MCF-7 and T-47D. nih.gov | nih.gov |

| Anti-inflammatory | Certain isoxazole compounds have demonstrated significant anti-inflammatory effects. nih.gov | nih.gov |

| Antimicrobial | The scaffold is present in molecules exhibiting activity against a range of bacteria and fungi. nih.govrsc.org | nih.govrsc.org |

| Neuroprotective | Some derivatives are being explored for their potential in treating neurodegenerative disorders. rsc.org | rsc.org |

| Antiviral | The isoxazole nucleus is a component of compounds investigated for antiviral properties. nih.gov | nih.gov |

Significance of Halogenated Phenyl Moieties in Contemporary Molecular Design

The incorporation of halogen atoms—particularly fluorine, chlorine, and bromine—into aromatic rings is a widely used strategy in medicinal chemistry to enhance the therapeutic profile of drug candidates. nih.govresearchgate.net Halogens can profoundly influence a molecule's physicochemical and pharmacokinetic properties. researchgate.net The introduction of a carbon-halogen bond can affect lipophilicity, which in turn impacts cell membrane permeability, solubility, and metabolic stability. nih.govresearchgate.net

Beyond steric and electronic effects, halogens can participate in specific, non-covalent interactions known as halogen bonds. researchgate.net A halogen bond is an attractive interaction between an electron-deficient region on the halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a biological target. researchgate.neteurekaselect.com This interaction can significantly contribute to the binding affinity and selectivity of a ligand for its target protein. researchgate.net

In the case of 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine, the phenyl ring is substituted with both bromine and fluorine.

Fluorine: Often substituted for hydrogen atoms at sites of metabolic vulnerability, fluorine can block metabolic oxidation, thereby increasing the molecule's half-life. Its high electronegativity can also alter the acidity of nearby protons and influence binding interactions. nih.gov

Bromine: The larger size and polarizability of bromine make it a potent halogen bond donor. researchgate.net Its presence can facilitate strong interactions within a protein's binding pocket, enhancing potency and selectivity. researchgate.net

Table 2: Influence of Halogenation on Molecular Properties in Drug Design

| Property Affected | Influence of Halogenation (F, Cl, Br) | Reference |

| Lipophilicity | Generally increases lipophilicity, which can improve membrane permeability. | nih.gov |

| Metabolic Stability | Can block sites of oxidative metabolism, increasing the drug's in vivo half-life. | nih.govresearchgate.net |

| Binding Affinity | Can enhance binding to target proteins through halogen bonding and other electronic effects. | researchgate.neteurekaselect.com |

| Permeability | Modulation of lipophilicity and polarity can improve passage across biological membranes. | nih.gov |

| Selectivity | The specific steric and electronic nature of the halogen can lead to more selective binding to the intended target over off-targets. | nih.gov |

Overview of Research Trajectories for Novel Small Molecules in Chemical Science

The field of small molecule discovery is continuously evolving, driven by technological advancements and a deeper understanding of biological systems. drugdiscoverytrends.com A significant trend is the pursuit of more complex and precisely designed molecules capable of addressing challenging biological targets, including those previously considered "undruggable," such as protein-protein interactions. drugdiscoverytrends.commolport.com The average number of synthetic steps to produce active pharmaceutical ingredients has increased, reflecting this drive toward greater molecular complexity. drugdiscoverytrends.com

Modern research trajectories are heavily influenced by several key areas:

Computational and AI-Driven Design: Artificial intelligence (AI) and machine learning (ML) are accelerating the drug discovery process. nih.govmusechem.com These technologies are used for target identification, virtual screening of vast chemical libraries, de novo design of novel molecules with desired properties, and prediction of pharmacokinetic profiles. musechem.comnih.gov

Targeted Protein Degradation: Technologies like PROTACs (Proteolysis Targeting Chimeras) utilize small molecules to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. molport.com

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of billions of unique small molecules simultaneously, dramatically increasing the efficiency of hit identification. molport.com

Sustainable Chemistry: There is a growing emphasis on developing environmentally friendly synthetic processes, utilizing greener solvents and reagents, and improving atom economy. drugdiscoverytrends.com

Despite the rise of biologics, small molecules remain a critical component of the therapeutic landscape, largely due to their potential for oral bioavailability and their ability to access intracellular targets. drugdiscoverytrends.com

Hypothesis of Research Utility for the this compound Scaffold

Based on the established significance of its constituent fragments, it is hypothesized that the this compound scaffold represents a valuable starting point for the development of novel chemical probes and therapeutic candidates.

The core hypothesis is that the unique combination of the isoxazole ring, the specific di-halogenation pattern, and the reactive amine handle provides a platform for creating libraries of molecules with high potential for potent and selective biological activity.

Potential for Diverse Biological Activity: The isoxazole core is a proven pharmacophore associated with a wide range of therapeutic effects, including anticancer and anti-inflammatory action. nih.govrsc.org

Enhanced Target Engagement: The 2-bromo-5-fluorophenyl moiety is engineered for potent target interaction. The bromine at the ortho position is well-positioned to act as a halogen bond donor, potentially locking the molecule into a favorable conformation within a binding site. The fluorine atom can enhance metabolic stability and modulate electronic properties to improve cell permeability and binding. nih.govresearchgate.net

A Platform for Library Synthesis: The isoxazol-5-amine (B86289) group serves as a versatile chemical handle. It can be readily functionalized through various reactions (e.g., acylation, sulfonylation, reductive amination) to generate a large library of derivatives. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Therefore, this scaffold is a promising candidate for screening against various biological targets, particularly protein kinases, proteases, and other enzyme classes where halogen bonding and heterocyclic scaffolds have proven effective. Its structural features align well with modern drug discovery trends that favor precisely engineered molecules designed for high-affinity interactions with challenging biological targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2O |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

3-(2-bromo-5-fluorophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H6BrFN2O/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8/h1-4H,12H2 |

InChI Key |

QVFYGKIQFAYUQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NOC(=C2)N)Br |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Characterization Techniques for 3 2 Bromo 5 Fluorophenyl Isoxazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would be employed to fully characterize the chemical structure of 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine.

One-Dimensional NMR: ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis for Chemical Shift and Multiplicity

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number and electronic environment of the hydrogen atoms in the molecule. The aromatic protons on the 2-bromo-5-fluorophenyl ring are expected to exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings. The amine (-NH₂) protons would likely appear as a broad singlet, and the isoxazole (B147169) ring proton would present a distinct singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The isoxazole and phenyl rings would show characteristic signals in the aromatic region. The carbon atoms bonded to bromine and fluorine would be influenced by the electronegativity of these halogens, resulting in predictable chemical shifts.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would be a highly sensitive and informative technique. It would show a single resonance for the fluorine atom, and its coupling with neighboring protons would provide valuable information for assigning the substitution pattern on the phenyl ring.

| Predicted ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | Multiplet |

| Isoxazole Proton | Singlet |

| Amine Protons | Broad Singlet |

| Predicted ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| Aromatic & Isoxazole Carbons | 90-170 |

| C-Br | ~110-120 |

| C-F | ~155-165 (doublet) |

| C-NH₂ | ~160-170 |

| Predicted ¹⁹F NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| Ar-F | -110 to -120 |

Two-Dimensional NMR: COSY, HSQC, HMBC, NOESY for Connectivity, Stereochemistry, and Proximity

To establish the precise connectivity of atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C signals for the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful in confirming the stereochemistry and conformation of the molecule.

Solid-State NMR Applications for Crystalline and Amorphous Forms

For a comprehensive understanding of the compound's structure in the solid state, Solid-State NMR (ssNMR) would be employed. This technique is particularly valuable for studying polymorphism, where a compound may exist in different crystalline or amorphous forms. ssNMR can provide information on the local environment and packing of molecules in the solid state, which can differ from the solution state.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This measurement would allow for the unambiguous determination of its elemental formula, C₉H₆BrFN₂O, by comparing the experimental mass to the calculated mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| HRMS Data | |

| Molecular Formula | C₉H₆BrFN₂O |

| Calculated Exact Mass | [M+H]⁺ (for ⁷⁹Br): 256.9720 |

| Calculated Exact Mass | [M+H]⁺ (for ⁸¹Br): 258.9700 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule and allows for the confirmation of its structure. The fragmentation pattern would be expected to show characteristic losses, such as the loss of CO, N₂, and cleavage of the isoxazole ring, which would further corroborate the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The isoxazole ring has a set of characteristic vibrational frequencies. High-resolution infrared studies on isoxazole itself have identified several fundamental bands. researchgate.netresearchgate.net These include stretching and bending vibrations of the C=N, C=C, N-O, and C-O bonds within the five-membered ring. The substitution pattern on the phenyl and isoxazole rings will cause shifts in these frequencies, but the core absorptions remain identifiable. Theoretical studies using density functional theory (DFT) are often employed to precisely assign these vibrational modes in substituted isoxazoles. acs.org

Infrared (IR) and Raman spectroscopy are excellent for confirming the presence of the key functional groups in this compound.

Amine (NH₂) Group: The primary amine group will exhibit characteristic N-H stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region in the IR spectrum. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

Halogens (C-Br, C-F): The carbon-fluorine (C-F) stretching vibration of the fluorophenyl group is typically strong and found in the 1100-1250 cm⁻¹ region. The carbon-bromine (C-Br) stretch occurs at lower frequencies, usually in the 500-650 cm⁻¹ range. rjpbcs.com

The following table summarizes the expected characteristic vibrational frequencies.

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | researchgate.net |

| Amine (N-H) | Bending (Scissoring) | 1600 - 1650 | researchgate.net |

| Isoxazole (C=N) | Stretch | ~1615 | nih.gov |

| Aromatic (C=C) | Stretch | 1450 - 1600 | rjpbcs.com |

| Isoxazole (N-O) | Stretch | ~1400 | rjpbcs.com |

| Phenyl (C-F) | Stretch | 1100 - 1250 | nih.gov |

| Phenyl (C-Br) | Stretch | 500 - 650 | rjpbcs.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for both qualitative and quantitative analysis.

The chromophores in this compound are the substituted phenyl ring and the isoxazole ring. These aromatic systems contain π-electrons that can be excited to higher energy orbitals (π → π* transitions) by absorbing ultraviolet light. The absorption spectrum of isoxazole itself shows a broad peak around 200-210 nm (corresponding to a π → π* transition). acs.org

The conjugation of the phenyl ring with the isoxazole system, along with the presence of the auxochromic amine group (-NH₂), is expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift). Studies on various substituted isoxazoles show absorption maxima ranging from the mid-200s to over 400 nm, depending on the specific substituents and their electronic effects. nih.govacs.org The bromo and fluoro substituents will also have a modest influence on the electronic transitions.

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the use of UV-Vis spectroscopy as a simple and rapid method for quantitative analysis.

Computational and Theoretical Investigations of 3 2 Bromo 5 Fluorophenyl Isoxazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. For a molecule like 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional arrangement, known as the ground state geometry. researchgate.net

These calculations yield optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, DFT provides insights into the electronic distribution, revealing how electron density is shared across the molecule. This is critical for understanding properties such as dipole moment and the nature of the covalent bonds within the isoxazole (B147169) and phenyl rings. The presence of electronegative bromine and fluorine atoms is expected to significantly influence this distribution. researchgate.net

Interactive Table: Hypothetical Optimized Geometric Parameters from DFT

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C (phenyl) | C (isoxazole) | - | - | ~1.47 Å |

| Bond Length | C (phenyl) | Br | - | - | ~1.90 Å |

| Bond Length | C (phenyl) | F | - | - | ~1.35 Å |

| Bond Angle | C (phenyl) | C (isoxazole) | O (isoxazole) | - | ~121° |

| Dihedral Angle | C-C (phenyl) | C-C (phenyl) | C (phenyl) | C (isoxazole) | ~35° |

Note: This table presents hypothetical, illustrative data based on typical values for similar structures, as specific computational results for this compound are not publicly available.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for calculating energies and properties, albeit at a significantly greater computational cost.

For this compound, these high-level calculations could be used to refine the ground state energy, calculate precise ionization potentials, and determine electron affinities. jetir.org Such benchmark calculations are valuable for validating the results obtained from more computationally efficient methods like DFT.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

Interactive Table: Hypothetical Frontier Orbital Data

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability |

| Chemical Hardness (η) | 2.65 | Resistance to charge transfer |

| Electronegativity (χ) | 3.85 | Electron-attracting power |

Note: This table presents hypothetical, illustrative data based on general principles of FMO theory, as specific computational results for this compound are not publicly available.

The Electrostatic Potential (ESP) surface is a map of the electrostatic potential plotted onto the molecule's electron density surface. It provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.

On an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack. These would likely be found near the nitrogen and oxygen atoms of the isoxazole ring and the amine group. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, positive regions would be expected around the hydrogen atoms of the amine group and influenced by the electron-withdrawing halogen substituents on the phenyl ring. The ESP surface is crucial for understanding how the molecule might interact with biological targets like proteins or enzymes.

Conformational Analysis and Energy Landscapes of the Compound

While quantum methods are highly accurate, they are often too computationally intensive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) offers a more efficient alternative. acs.org MM methods use classical physics-based functions, known as force fields (e.g., MM3, AMBER), to calculate the potential energy of a molecule as a function of its atomic coordinates. acs.org

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl ring and the isoxazole ring. A conformational search using molecular mechanics would involve systematically rotating this bond to generate a large number of possible conformations. The energy of each conformation is then calculated to identify the low-energy, stable conformers. This process generates a potential energy surface, which maps the energy as a function of the dihedral angle of rotation, revealing the energy minima (stable conformers) and the transition states (energy barriers) between them. scispace.com This information is vital for understanding how the molecule's shape might change in different environments. cwu.edu

Advanced Conformational Sampling Techniques (e.g., Molecular Dynamics, Monte Carlo Simulations)

To fully characterize the flexibility of a molecule like this compound, static calculations are often insufficient. Advanced conformational sampling techniques are employed to explore the potential energy surface of the molecule, providing insight into its dynamic behavior.

Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion. For a given molecule, an MD simulation can reveal how it flexes, rotates, and vibrates, providing a detailed picture of the accessible conformations in a particular environment (e.g., in a solvent or bound to a protein). In studies of similar bioactive molecules, MD simulations are used to understand the stability of ligand-protein complexes, showing how the ligand adjusts its conformation within the binding pocket over time. nih.gov

Monte Carlo (MC) Simulations: MC methods involve generating random changes in the coordinates of a molecule and accepting or rejecting these changes based on the resulting energy, typically using the Metropolis algorithm. This allows for an efficient search of the conformational space. While MD follows a deterministic path, MC simulations provide a stochastic exploration, which can be advantageous for overcoming high energy barriers and sampling a wider range of conformations.

Specialized techniques like umbrella sampling can be combined with these simulations to more effectively sample conformations along a specific reaction coordinate, such as the rotation around a particular bond, which is crucial for understanding torsional barriers. nih.gov

Identification of Preferred Conformers and Quantification of Torsional Barriers

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Identifying the most stable, low-energy conformations (preferred conformers) is a primary goal of computational chemistry.

This process typically begins with geometry optimization, where the molecule's structure is computationally adjusted to find a minimum on the potential energy surface. nih.gov For flexible molecules, multiple starting geometries are used to locate various local and global energy minima. Methods like Density Functional Theory (DFT) are commonly used for accurate geometry optimization. mdpi.com

To quantify the energy barriers between different conformers, a potential energy surface (PES) scan is performed. This involves systematically changing a specific dihedral angle (the angle of rotation around a bond) and calculating the molecule's energy at each step. The resulting energy profile shows the low-energy conformers as valleys and the transition states between them as peaks. The height of these peaks represents the torsional or rotational barrier.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (Barrier) |

| 60 | 0.5 | Gauche (Local Minimum) |

| 120 | 4.8 | Eclipsed (Barrier) |

| 180 | 0.0 | Anti (Global Minimum) |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can help in the structural elucidation of newly synthesized compounds and the interpretation of experimental data.

Computational NMR Chemical Shift Prediction and Anisotropic Shielding Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. researchgate.netnih.gov

The accuracy of these predictions depends heavily on the chosen DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), TZVP). nih.gov By calculating the NMR shifts for different possible isomers or conformers, computational results can help assign the correct structure to experimental data. These calculations inherently account for anisotropic shielding effects, where the electron density around a nucleus is not spherical, causing shifts in the resonance frequency depending on the molecule's orientation relative to the external magnetic field.

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This is a representative table based on methodologies described in the literature researchgate.net; specific data for the target compound is illustrative.)

| Carbon Atom | Predicted Shift (ppm) (B3LYP/6-311+G(d,p)) | Experimental Shift (ppm) |

| C (isoxazole, C3) | 160.5 | 159.8 |

| C (isoxazole, C5) | 168.2 | 167.5 |

| C (phenyl, C1') | 130.1 | 129.7 |

| C (phenyl, C2'-Br) | 115.8 | 115.2 |

| C (phenyl, C5'-F) | 162.9 (d, J=248 Hz) | 162.5 (d, J=250 Hz) |

Vibrational Frequency Calculations for IR/Raman Spectra Simulation

Computational frequency calculations based on DFT can simulate the infrared (IR) and Raman spectra of a molecule. ijtsrd.com These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated frequencies are typically multiplied by a scaling factor to improve agreement with experimental data.

A detailed analysis of the Potential Energy Distribution (PED) for each vibrational mode allows for the unambiguous assignment of spectral bands to specific atomic motions, such as C-H stretching, C=N bending, or phenyl ring vibrations. ijtsrd.com This is particularly useful for complex molecules where experimental spectra have many overlapping bands.

UV-Vis Absorption Spectra Simulation and Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. nih.gov This allows for the simulation of UV-Vis absorption spectra by predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

These calculations provide insights into the nature of electronic transitions, often characterized by the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and reactivity of the molecule. researchgate.netnih.gov The energy gap between the HOMO and LUMO can be correlated with the molecule's chemical stability and the energy of its lowest-lying electronic transition. researchgate.net

Molecular Modeling for Ligand-Target Interactions in a Pre-clinical Research Context

In the realm of drug discovery, molecular modeling is essential for predicting how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme. Molecular docking is the most common technique used for this purpose.

Docking algorithms predict the preferred orientation of a ligand within the active site of a target protein and estimate the strength of the interaction, typically reported as a binding energy or docking score. nih.gov For compounds structurally related to this compound, docking studies have been performed against various targets. For example, a similar compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, was docked against bacterial targets like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), showing binding energies of -7.07 and -7.05 kcal/mol, respectively. nih.govnih.gov

These studies identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. This information is critical for structure-based drug design, where the chemical structure of a lead compound is systematically modified to improve its binding affinity and selectivity for the target. nih.govmdpi.com

Table 3: Summary of Molecular Docking Results for an Analogous Compound (Source: Data for 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one nih.gov)

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Dihydrofolate Reductase (DHFR) | 1DDS | -7.07 | (Data not specified in abstract) |

| Dehydrosqualene Synthase (DHSS) | 1WCS | -7.05 | (Data not specified in abstract) |

Molecular Docking Simulations with Hypothetical Biological Target Sites

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. For a compound like this compound, the initial step involves identifying potential biological targets. Based on the activities of related isoxazole derivatives, hypothetical targets could include enzymes like dihydrofolate reductase (DHFR), dehydrosqualene synthase (DHSS), tubulin, or receptors such as the Farnesoid X Receptor (FXR). mdpi.comtandfonline.comnih.gov

The docking process involves preparing the 3D structure of the ligand and the receptor. The ligand's structure is energy-minimized to find its most stable conformation. The receptor structure is typically obtained from a protein database (e.g., PDB) and prepared by removing water molecules and adding hydrogen atoms. nih.govbohrium.com Docking algorithms then sample a vast number of possible orientations of the ligand within the receptor's binding site, each of which is scored based on a function that approximates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

For instance, a related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, showed favorable binding affinities with DHFR and DHSS, with binding energies of -7.07 and -7.05 kcal/mol, respectively. nih.govnih.gov This suggests these could be relevant targets for the isoxazole amine analog as well.

| Hypothetical Target Protein | PDB ID | Potential Function | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | 1DLS | Antimicrobial | -7.1 |

| Dehydrosqualene Synthase (DHSS) | 1W6K | Antifungal | -7.0 |

| Tubulin | 4ZVM | Anticancer | -10.2 |

| Farnesoid X Receptor (FXR) | 3FLI | Metabolic Diseases | -9.5 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.govsemanticscholar.org These simulations provide atomic-level insights into the stability of the binding pose predicted by docking. nih.gov The complex is placed in a simulated physiological environment (a box of water molecules and ions), and the trajectory of every atom is calculated over a period, typically nanoseconds to microseconds. nih.gov

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High fluctuations in the binding site residues might indicate instability, while lower fluctuations suggest a stable interaction with the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor throughout the simulation is a strong indicator of a stable interaction.

| Simulation Parameter | Typical Value for a Stable Complex | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | < 3 Å | The overall protein structure remains stable during the simulation. |

| RMSD of Ligand | < 2 Å (relative to protein) | The ligand remains stably bound in the active site. |

| Number of Hydrogen Bonds | Consistent (e.g., 2-4 bonds) | Key interactions that anchor the ligand are maintained. |

Binding Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To obtain a more accurate estimation of the binding affinity than docking scores provide, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. researchgate.netnih.govnih.gov These "end-point" methods calculate the binding free energy by analyzing snapshots from the MD simulation trajectory. idrblab.orgresearchgate.net

The total binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. This energy is composed of several terms:

ΔE_MM: The molecular mechanics energy, including van der Waals and electrostatic interactions in the gas phase.

ΔG_solv: The solvation free energy, which is further divided into polar and non-polar components. The polar part is calculated using the PB or GB model, and the non-polar part is often estimated from the solvent-accessible surface area (SASA). nih.gov

-TΔS: The conformational entropy change upon binding, which is computationally expensive and sometimes omitted for relative ranking of compounds. idrblab.org

| Energy Component | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔE_vdw (van der Waals) | Attractive and repulsive forces between non-bonded atoms. | -45.5 |

| ΔE_elec (Electrostatic) | Coulombic interactions between charged atoms. | -20.1 |

| ΔG_polar (Polar Solvation) | Energy required to move the molecule from a vacuum to the polar solvent. | +48.3 |

| ΔG_nonpolar (Non-polar Solvation) | Energy related to cavity formation and van der Waals interactions with the solvent. | -4.7 |

| ΔG_bind (Total Binding Free Energy) | Sum of all components (excluding entropy). | -22.0 |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are performed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net For isoxazole derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comtandfonline.com

Selection and Calculation of Molecular Descriptors (e.g., Topological, Electronic, Steric)

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. ucsb.edu These descriptors are categorized as:

Topological (or 2D) Descriptors: Derived from the 2D representation of the molecule, they describe atomic connectivity, size, and shape (e.g., Molecular Weight, Wiener index).

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies (e.g., Dipole Moment, HOMO/LUMO energies). ucsb.edunih.gov

Steric (or 3D) Descriptors: Calculated from the 3D conformation of the molecule, they relate to the volume and shape of the molecule (e.g., Molar Refractivity, Sterimol parameters).

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecules are used as descriptors. mdpi.comresearchgate.net

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Topological Polar Surface Area (TPSA) | Polar surface area, related to drug transport properties. |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital, related to reactivity. |

| Steric | Molar Refractivity (MR) | Molar volume and polarizability of the molecule. |

| Hydrophobic | LogP | Octanol-water partition coefficient, related to hydrophobicity. |

Statistical Methods for QSAR Model Building (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machines)

Once descriptors are calculated for a set of molecules with known activities (the "training set"), statistical methods are used to build the QSAR model. slideshare.net

Multiple Linear Regression (MLR): This is a straightforward method that creates a linear equation relating the biological activity to a small number of non-correlated descriptors. annamalaiuniversity.ac.in

Partial Least Squares (PLS): PLS is well-suited for situations where the number of descriptors is large and many are inter-correlated. It is the primary statistical engine behind CoMFA and CoMSIA. mdpi.com

Support Vector Machines (SVM): A machine learning method that can handle non-linear relationships between descriptors and activity, often providing more robust models.

Model Validation and Predictive Power Assessment (e.g., Cross-validation, External Validation)

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential. mdpi.com

Internal Validation: This is performed on the training set to check the model's robustness. The most common method is leave-one-out (LOO) cross-validation, which systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound. The result is the cross-validation coefficient (q²). nih.gov

External Validation: The model's true predictive power is assessed using an "external test set"—a group of compounds that were not used to build the model. The model's predictions for the test set are compared to their known experimental activities to calculate the predictive r² (r²_pred). nih.gov

A statistically robust and predictive QSAR model must meet several criteria, as summarized in the table below. mdpi.comnih.gov

| Validation Parameter | Symbol | Acceptable Value | Purpose |

|---|---|---|---|

| Coefficient of Determination | r² | > 0.6 | Measures the goodness-of-fit of the model for the training set. |

| Cross-validation Coefficient | q² | > 0.5 | Measures the internal predictive ability of the model. |

| External Validation Coefficient | r²_pred | > 0.6 | Measures the model's ability to predict an external test set. |

Pharmacophore Modeling and Virtual Screening Applications of this compound

Computational and theoretical investigations play a pivotal role in modern drug discovery, enabling the efficient design and identification of novel therapeutic agents. For a scaffold such as this compound, pharmacophore modeling and virtual screening are powerful in silico techniques used to explore its potential biological activities and to identify new molecules with similar therapeutic promise. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. These models serve as 3D queries for searching large compound databases to find new, structurally diverse molecules that could be active.

The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous clinically used drugs. researchgate.netnih.gov Its derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes like heat shock protein 90 (Hsp90) and protein kinase CK1. nih.gov The application of computational methods allows researchers to leverage the structural information of known active isoxazole-containing molecules or the architecture of their target binding sites to guide the discovery of new drug candidates.

Ligand-Based Pharmacophore Model Generation from Active Isoxazole Analogues

When the three-dimensional structure of a biological target is unknown, a ligand-based pharmacophore model can be generated from a set of known active compounds. mdpi.comresearchgate.net This approach assumes that molecules with similar biological activity share common chemical features arranged in a specific spatial orientation that is responsible for their interaction with the target. The process involves aligning a "training set" of structurally diverse but functionally related active isoxazole analogues to identify these shared features. nih.gov

The key pharmacophoric features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive Ionizable (PI)

Negative Ionizable (NI)

For instance, a study on isoxazole analogues as inhibitors of the System xc- transporter constructed a ligand-based pharmacophore model using a training set of known substrates and inhibitors. nih.gov The resulting model identified key interaction points, such as lipophilic domains and functional groups, that are crucial for binding. nih.gov This model could then be used to predict the activity of new isoxazole derivatives, including this compound, and to guide the synthesis of more potent analogues. nih.gov Similarly, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was developed using known selective inhibitors like celecoxib (B62257) and valdecoxib, which feature isoxazole or related five-membered rings. nih.gov This model identified two aromatic rings and a hydrogen bond acceptor as critical features for activity. nih.gov

Table 1: Example of a Hypothetical Ligand-Based Pharmacophore Model for a Class of Isoxazole Kinase Inhibitors

| Pharmacophoric Feature | Description | Example Contribution from Isoxazole Scaffold | Example Contribution from Phenyl/Substituents |

|---|---|---|---|

| Aromatic Ring (AR1) | Essential for π-π stacking or hydrophobic interactions in the binding pocket. | - | 2-Bromo-5-fluorophenyl group |

| Hydrogen Bond Acceptor (HBA1) | Forms a key hydrogen bond with a backbone amide or side chain residue. | Nitrogen atom of the isoxazole ring | - |

| Hydrogen Bond Donor (HBD1) | Interacts with a carbonyl or other acceptor group in the target. | Amine (-NH2) group at position 5 | - |

| Hydrophobic Feature (HY1) | Occupies a hydrophobic pocket, contributing to binding affinity. | - | Bromine atom |

| Halogen Bond Acceptor (X) | Potential interaction involving the fluorine atom. | - | Fluorine atom |

Structure-Based Pharmacophore Model Generation from Target Binding Sites

When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based pharmacophore model can be created. researchgate.net This method directly analyzes the key interactions between a bound ligand and the amino acid residues in the active site. nih.gov The resulting pharmacophore model represents the essential interaction points within the binding pocket itself.

This approach has been successfully applied to isoxazole-based inhibitors. For example, in the development of inhibitors for protein kinase CK1, a structure-based design strategy was used. nih.gov Docking studies of a 3,4-diaryl-isoxazole lead compound into the ATP binding site of CK1δ revealed crucial interactions. The model showed the isoxazole ring packing between specific isoleucine residues and the p-fluorophenyl substituent occupying a key hydrophobic pocket. nih.gov Such a model provides a detailed blueprint of the binding site's chemical environment, which is invaluable for designing new molecules like this compound to fit perfectly and achieve high potency and selectivity.

The advantage of the structure-based method is its ability to identify features that might not be present in a limited set of known ligands and to incorporate information about the shape and size of the binding pocket through "exclusion volumes." nih.gov These volumes define regions in space that a potential ligand cannot occupy, preventing the selection of molecules with steric clashes.

Table 2: Key Interactions in a Structure-Based Pharmacophore for an Isoxazole-Based Hsp90 Inhibitor

| Interaction Type | Pharmacophoric Feature | Interacting Residue in Hsp90 | Potential Contribution from this compound |

|---|---|---|---|

| Hydrogen Bond | HBA | Asn51 | 5-amino group |

| Hydrogen Bond | HBD/HBA | Gly97 | Isoxazole nitrogen or 5-amino group |

| Hydrophobic Interaction | HY/AR | Lys58 | 2-Bromo-5-fluorophenyl ring |

| Electrostatic Interaction | NI | Acidic Residues (e.g., Asp) | Could be engineered into analogues |

Data derived from studies on isoxazole-based Hsp90 inhibitors. bonviewpress.com

Application in Scaffold-Based Library Design and Hit Identification

Once a robust pharmacophore model is established, its primary application is in virtual screening to identify novel "hit" compounds from large chemical databases. nih.gov The pharmacophore model acts as a 3D search query, rapidly filtering databases containing millions of compounds to find those that match the required chemical features and spatial constraints. This process is significantly faster and more cost-effective than traditional high-throughput screening.

In one study, the chemical structure of an isoxazole-based Hsp90 inhibitor, Luminespib, was used as a template to screen the ZINC database, leading to the identification of thirty-six new isoxazole molecules as potential Hsp90 inhibitors. bonviewpress.com Subsequent molecular docking analysis confirmed their high binding affinity, with some compounds showing better binding energies than the original template molecule. bonviewpress.com

Furthermore, pharmacophore models are instrumental in scaffold-based library design. The isoxazole ring in this compound serves as a central scaffold. The pharmacophore model dictates how this scaffold should be decorated with different functional groups to optimize interactions with the target. For instance, a model might indicate that a larger hydrophobic group is needed at the phenyl ring or that an additional hydrogen bond donor would be beneficial. This guides medicinal chemists in creating a focused library of new analogues with a higher probability of success, accelerating the journey from a hit compound to a lead candidate. nih.gov

Chemical Reactivity, Derivatization, and Analog Synthesis of 3 2 Bromo 5 Fluorophenyl Isoxazol 5 Amine

Reactivity of the Isoxazole (B147169) Ring System in the Compound

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its reactivity is dictated by the bond energies, electron distribution, and aromatic character of the ring. The N-O bond is the weakest link and is susceptible to cleavage under various conditions, leading to ring-opening reactions. The carbon atoms of the ring have differing electron densities, influencing their susceptibility to electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Core

Electrophilic Substitution: The isoxazole ring is considered an electron-rich aromatic system, but less so than benzene (B151609). It can undergo electrophilic substitution reactions, though typically under harsher conditions than carbocyclic aromatic rings. Theoretical and experimental studies on various isoxazoles indicate that the C4 position is the most nucleophilic and thus the primary site for electrophilic attack. This is due to the directing effects of the ring heteroatoms. For 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine, electrophilic substitution (e.g., nitration, halogenation, or Friedel-Crafts acylation) would be expected to occur at the C4 position, provided the reaction conditions are controlled to avoid reaction at the more activated phenyl ring or the amine group.

Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted isoxazole core is generally challenging due to the ring's electron-rich nature. Such reactions typically require the presence of a good leaving group at one of the ring positions and/or activation by strongly electron-withdrawing substituents. For the title compound, nucleophilic attack on the isoxazole ring itself is unlikely without prior modification.

Ring Opening and Rearrangement Reactions (e.g., Thermal, Photochemical, Acid/Base Catalyzed)

The cleavage of the weak N-O bond is a characteristic reaction of the isoxazole ring, leading to a variety of synthetic intermediates.

Base-Catalyzed Rearrangement: Isoxazoles can undergo base-promoted rearrangements. For instance, related isoxazole systems have been shown to rearrange into substituted pyridines or triazoles in the presence of a base. This transformation often proceeds via an initial deprotonation at a position adjacent to the ring, followed by ring cleavage and subsequent recyclization. A common example is the Boulton-Katritzky rearrangement observed in related heterocyclic systems under basic conditions. beilstein-journals.org

Acid-Catalyzed Ring Opening: In the presence of strong acids, the isoxazole ring can be protonated, typically at the nitrogen atom, which facilitates ring opening. This can lead to the formation of pyrazole (B372694) derivatives or other rearranged products. researchgate.net The specific outcome depends on the substitution pattern of the isoxazole and the reaction conditions.

Reductive Cleavage: As discussed in the next section, reductive methods are a primary pathway for isoxazole ring opening.

Thermal and Photochemical Reactions: While less common for simple isoxazoles, thermal or photochemical conditions can provide the energy needed to cleave the N-O bond, generating reactive intermediates like vinyl nitrenes, which can then undergo various intramolecular or intermolecular reactions.

Catalytic Hydrogenation and Selective Reduction of the Isoxazole Ring

Catalytic hydrogenation is a well-established method for the reductive cleavage of the isoxazole N-O bond. This reaction converts the heterocyclic ring into a linear amino alcohol precursor, which is a valuable synthetic intermediate.

The typical outcome of hydrogenating a 3,5-disubstituted isoxazole is the formation of a β-enaminoketone, which can be further hydrolyzed to a 1,3-diketone or reduced to a γ-amino alcohol. researchgate.net The reaction is commonly carried out using catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. The precise products formed depend on the catalyst, solvent, and reaction conditions. For this compound, catalytic hydrogenation would be expected to cleave the N-O bond. It is important to consider the potential for concurrent reduction of the bromo-substituent on the phenyl ring (hydrodebromination), which can often occur under these conditions.

Reactions at the 5-Amine Group of the Compound

The primary amine at the C5 position is a key site for derivatization, behaving as a typical aromatic amine. Its nucleophilicity allows for a wide range of reactions to introduce diverse functional groups.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

The 5-amine group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) yields the corresponding N-(isoxazol-5-yl)amides.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) affords N-(isoxazol-5-yl)sulfonamides. ekb.egnih.gov This reaction is also typically performed in the presence of a base to neutralize the HCl byproduct. nih.gov

| Reagent | Base | Product Class | Example Product Name |

|---|---|---|---|

| Acetyl Chloride | Pyridine | Amide | N-(3-(2-bromo-5-fluorophenyl)isoxazol-5-yl)acetamide |

| Benzoyl Chloride | Triethylamine | Amide | N-(3-(2-bromo-5-fluorophenyl)isoxazol-5-yl)benzamide |

| Benzenesulfonyl Chloride | Pyridine | Sulfonamide | N-(3-(2-bromo-5-fluorophenyl)isoxazol-5-yl)benzenesulfonamide |

| p-Toluenesulfonyl Chloride | Triethylamine | Sulfonamide | N-(3-(2-bromo-5-fluorophenyl)isoxazol-5-yl)-4-methylbenzenesulfonamide |

Alkylation and Reductive Amination Strategies

Introducing alkyl groups onto the 5-amine can be achieved through direct alkylation or, more controllably, via reductive amination.

Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to mixtures of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts, making it difficult to control. libretexts.orgyoutube.com

Reductive Amination: A more effective and widely used strategy for the synthesis of secondary amines is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine (or enamine) intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN), to yield the desired N-alkylated product. This method provides excellent control over the degree of alkylation, primarily yielding the mono-alkylated product.

| Carbonyl Compound | Reducing Agent | Product Class | Example Product Name |

|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | Secondary Amine | N-methyl-3-(2-bromo-5-fluorophenyl)isoxazol-5-amine |

| Acetone | NaBH₃CN | Secondary Amine | N-isopropyl-3-(2-bromo-5-fluorophenyl)isoxazol-5-amine |

| Benzaldehyde | NaBH₄ | Secondary Amine | N-benzyl-3-(2-bromo-5-fluorophenyl)isoxazol-5-amine |

| Cyclohexanone | NaBH(OAc)₃ | Secondary Amine | N-cyclohexyl-3-(2-bromo-5-fluorophenyl)isoxazol-5-amine |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary amine at the 5-position of the isoxazole ring is a key functional group that can be readily converted into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). researchgate.netmasterorganicchemistry.com The resulting diazonium salt is a highly valuable intermediate due to the excellent leaving group ability of dinitrogen gas (N₂), enabling a variety of subsequent nucleophilic substitution reactions. masterorganicchemistry.com

One of the most prominent applications of this diazonium intermediate is the Sandmeyer reaction, which allows for the introduction of a wide range of substituents onto the isoxazole ring. organic-chemistry.orgnih.gov This copper(I)-catalyzed reaction facilitates the replacement of the diazonium group with halides (Cl⁻, Br⁻) or a cyano group (CN⁻). masterorganicchemistry.com For instance, treatment of the diazonium salt with copper(I) bromide would yield 5-bromo-3-(2-bromo-5-fluorophenyl)isoxazole. Similarly, using copper(I) cyanide would produce 5-cyano-3-(2-bromo-5-fluorophenyl)isoxazole. These transformations are pivotal for creating precursors for further synthetic elaborations. nih.gov

Beyond the classic Sandmeyer conditions, other related transformations can be employed. The Schiemann reaction, for example, allows for the introduction of a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. organic-chemistry.org Iodination can be achieved without a copper catalyst by using potassium iodide. organic-chemistry.org These diazotization-based reactions significantly expand the synthetic utility of the parent amine, providing access to a broad spectrum of 5-substituted isoxazole derivatives.

| Reagent | Product | Reaction Type |

|---|---|---|

| CuBr / HBr | 5-Bromo-3-(2-bromo-5-fluorophenyl)isoxazole | Sandmeyer Reaction |

| CuCl / HCl | 5-Chloro-3-(2-bromo-5-fluorophenyl)isoxazole | Sandmeyer Reaction |

| CuCN / KCN | 5-Cyano-3-(2-bromo-5-fluorophenyl)isoxazole | Sandmeyer Reaction |

| KI | 5-Iodo-3-(2-bromo-5-fluorophenyl)isoxazole | Iodination |

| HBF₄, heat | 5-Fluoro-3-(2-bromo-5-fluorophenyl)isoxazole | Schiemann Reaction |

Formation of Imines, Schiffs Bases, and Fused Heterocycles

The 5-amino group of the title compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govjcsp.org.pk This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to form a carbon-nitrogen double bond (azomethine group). jcsp.org.pkekb.eg The reaction is typically catalyzed by acid and often requires removal of water to drive the equilibrium towards the product. The electronic and steric properties of the aldehyde or ketone reactant can influence the reaction rate and yield. nih.gov

These Schiff bases are not merely derivatives but also serve as versatile intermediates for the synthesis of more complex molecular architectures, including fused heterocyclic systems. mdpi.com For example, intramolecular cyclization reactions of appropriately substituted imines can lead to the formation of bicyclic or polycyclic structures. One common strategy is the 1,3-dipolar cycloaddition of in-situ generated N-ylides with dipolarophiles, which can be used to construct pyrrolo-fused heterocycles. nih.gov Furthermore, reactions of the 5-aminoisoxazole moiety with β-dicarbonyl compounds or their equivalents can lead to the construction of fused isoxazolo[5,4-b]pyridine (B12869864) systems. frontiersin.org These fused heterocycles are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. mdpi.com

| Reactant | Resulting Fused System | Reaction Type |

|---|---|---|

| 1,3-Diketones (e.g., acetylacetone) | Isoxazolo[5,4-b]pyridines | Condensation/Cyclization |

| β-Ketoesters (e.g., ethyl acetoacetate) | Hydroxypyridone-fused isoxazoles | Condensation/Cyclization |

| α,β-Unsaturated ketones (e.g., chalcones) | Partially hydrogenated isoxazolo[5,4-b]pyridines | Michael Addition/Cyclization |

Transformations Involving the Halogen Substituents on the Phenyl Ring

The 2-bromo and 5-fluoro substituents on the phenyl ring provide additional handles for extensive chemical modification, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The bromine atom at the 2-position of the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.nettaylorandfrancis.com The reactivity difference between aryl bromides and aryl fluorides allows for selective functionalization at the bromine-substituted position.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base. nih.govrsc.org This allows for the formation of a new carbon-carbon bond, leading to biaryl structures. For example, reacting the title compound with phenylboronic acid would yield 3-(5-fluoro-2-phenylphenyl)isoxazol-5-amine.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. thieme-connect.de This method is highly effective for introducing alkynyl moieties, creating precursors for further transformations or compounds with specific electronic properties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. nih.gov This provides a direct route to synthesize various N-aryl derivatives.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the aryl bromide, catalyzed by a palladium or nickel complex. researchgate.net It is known for its high functional group tolerance.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivative |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄, CuI, base | Alkynyl derivative |

| Buchwald-Hartwig | R₂'NH | Pd catalyst, ligand, base | N-Aryl amine derivative |

| Negishi | Ar'-ZnX | Pd(PPh₃)₄ | Biaryl derivative |

While the phenyl ring is generally electron-rich, the presence of the electron-withdrawing isoxazole group and the fluorine atom can facilitate nucleophilic aromatic substitution (SNAr) under certain conditions. mdpi.com The fluorine atom is more susceptible to SNAr than the bromine atom due to its higher electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. nih.govnih.gov

Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the fluoride (B91410) ion, particularly if the reaction is carried out in a polar aprotic solvent at elevated temperatures. nih.gov This reaction pathway provides a complementary method to cross-coupling for introducing new functional groups onto the phenyl ring, specifically at the position of the fluorine atom. The success of SNAr is highly dependent on the reaction conditions and the nature of the nucleophile. mdpi.com

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a "directed metalation group" (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. organic-chemistry.orgharvard.edu The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents. wikipedia.org

In the case of this compound, several functional groups could potentially act as DMGs. The amino group (after protection, e.g., as a pivalamide (B147659) or carbamate) or the isoxazole ring itself could direct metalation. The O-carbamate group is known to be one of the most powerful DMGs. nih.gov Given the existing substituents, metalation would likely occur at the C6 position of the phenyl ring, ortho to the fluorine atom. This approach would allow for the synthesis of highly substituted, contiguously functionalized aromatic compounds that would be difficult to access through other methods. researchgate.net

Synthesis of Libraries of Analogues and Derivatives of the Compound

The structural framework of this compound is well-suited for the generation of large chemical libraries, which are essential for drug discovery programs. mdpi.com The presence of two chemically distinct and reactive functional groups—the primary amine and the aryl bromide—provides two independent vectors for diversification.

Parallel Synthesis and High-Throughput Chemistry Approaches

Parallel synthesis techniques enable the rapid creation of a multitude of derivatives from a common core structure. enamine.net For this compound, a two-pronged diversification strategy can be employed.

Diversification at the 5-Amino Group: The nucleophilic amine can be readily acylated, sulfonylated, or converted into ureas and thioureas. In a parallel synthesis format, the core compound can be distributed into a 96-well plate, and a diverse set of reagents (e.g., carboxylic acids for amide formation, sulfonyl chlorides, isocyanates) can be added to each well. Automated liquid handlers and reactors can facilitate this process, leading to a large library of N-substituted analogues with minimal manual intervention.

Diversification at the 2-Bromo Position: The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions. enamine.net A library of diverse boronic acids or esters (for Suzuki coupling), stannanes (for Stille coupling), or amines/alcohols (for Buchwald-Hartwig coupling) can be reacted with the core compound in a parallel format. This allows for the introduction of a wide variety of substituents, including different aryl, heteroaryl, and alkyl groups, at this position.

These two diversification strategies can also be combined. A library generated from modifying the amine group can itself be used as the starting material for a subsequent parallel cross-coupling reaction at the bromo-position, exponentially increasing the number of unique compounds synthesized. High-throughput purification techniques, such as mass-directed preparative HPLC, are then used to isolate the final products for screening. nih.govnih.gov

| Scaffold | Vector 1: Amine Derivatization (Reagent Type) | Vector 2: C-Br Derivatization (Reaction Type) | Resulting Analogue Class |

|---|---|---|---|

| This compound | Carboxylic Acids + Coupling Agents | - | N-(3-(2-bromophenyl)isoxazol-5-yl)amides |

| Sulfonyl Chlorides | - | N-(3-(2-bromophenyl)isoxazol-5-yl)sulfonamides | |

| Isocyanates | - | N-(3-(2-bromophenyl)isoxazol-5-yl)ureas | |

| N-Acylated Scaffold | - | Aryl Boronic Acids (Suzuki Coupling) | N-(3-(2-arylphenyl)isoxazol-5-yl)amides |

| - | Terminal Alkynes (Sonogashira Coupling) | N-(3-(2-alkynylphenyl)isoxazol-5-yl)amides |

Design Strategies for Systematic Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a lead compound affect its biological activity. youtube.comresearchgate.net A systematic SAR exploration of this compound would involve making discrete, logical changes to different parts of the molecule.

Modification of the 5-Amino Group: This position is likely to interact with a biological target through hydrogen bonding.

Amide Series: Synthesizing a series of amides with varying alkyl and aryl groups can probe the size, lipophilicity, and electronic requirements of a putative binding pocket.

Sulfonamide Series: Replacing the amide with a sulfonamide changes the geometry and hydrogen bonding capacity.

Urea/Thiourea Series: These modifications introduce additional hydrogen bond donors and can alter the conformational flexibility of the side chain.

Alkylation: Mono- or di-alkylation of the amine removes hydrogen bond donating capability, which can be a critical test of the binding hypothesis.

Modification of the 2-Bromo Position: This vector explores a different region of the target's binding site.

Aryl/Heteroaryl Series (via Suzuki Coupling): Introducing a range of (hetero)aromatic rings with different electronic substituents (e.g., -OMe, -Cl, -CF₃, -CN) can explore π-π stacking, hydrophobic, and electronic interactions. nih.gov

Modification of the Phenyl Ring Substituents:

Fluorine Position: Moving the fluorine atom to other positions on the phenyl ring (e.g., position 4 or 6) or replacing it with other groups (H, Cl, CH₃) can fine-tune the electronic properties of the ring and its interaction with the target. frontiersin.org

By methodically synthesizing and testing these analogues, a comprehensive SAR profile can be built, guiding the design of more potent and selective compounds.

Scaffold Hopping and Bioisosteric Replacements for Lead Optimization

During lead optimization, it may become necessary to make more significant changes to the core structure to improve properties like potency, selectivity, or pharmacokinetics, or to move into novel intellectual property space.

Scaffold hopping involves replacing the central molecular core with a structurally different one while aiming to retain the key interactions responsible for biological activity. nih.govacs.org For this compound, the 3-phenylisoxazole (B85705) core could be replaced by other scaffolds that can project substituents in a similar three-dimensional arrangement. Potential hops include:

Replacing the isoxazole ring with other 5-membered heterocycles like pyrazole, oxadiazole, triazole, or thiazole. daneshyari.comrsc.org

Replacing the phenyl ring with another aromatic system like a pyridine, thiophene, or pyrimidine (B1678525) ring.

Bioisosteric replacement is a more conservative strategy where an atom or functional group is replaced by another that has similar physical or chemical properties, with the goal of improving the molecule's characteristics without drastically altering its binding mode. acs.org Strategic bioisosteric replacements for this compound could include:

Fluorine Bioisosteres: The fluorine atom could be replaced by a hydrogen atom (to probe the effect of the halogen), a hydroxyl group (to introduce a hydrogen bond donor), or a methyl group (similar in size). psychoactif.org

Bromine Bioisosteres: The bromine atom could be replaced by other groups of similar size or electronic character, such as a chlorine atom, a trifluoromethyl group, or an isopropyl group. researchgate.netnih.gov

Ring Bioisosteres: The isoxazole ring itself can be considered a bioisostere for other functionalities, such as an amide or ester, or be replaced by a closely related heterocycle like a 1,2,4-oxadiazole. informahealthcare.com

| Original Group | Position | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|---|

| -F (Fluoro) | Phenyl C-5 | -H, -OH, -CH₃, -Cl | Modulate electronics, pKa, hydrogen bonding, and lipophilicity. |

| -Br (Bromo) | Phenyl C-2 | -Cl, -CF₃, -CN, -iPr | Alter size, lipophilicity, metabolic stability, and electronics. |

| -NH₂ (Amino) | Isoxazole C-5 | -OH, -CH₂NH₂, -NHCH₃ | Modify basicity, nucleophilicity, and hydrogen bonding patterns. |

| Isoxazole Ring | Core Scaffold | Pyrazole, 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, Thiazole | Change metabolic stability, hydrogen bonding capacity, and dipole moment. |

Mechanistic Studies of Key Transformation Reactions Involving the Compound

Understanding the reaction mechanisms for the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Two fundamental transformations are the construction of the isoxazole ring and the cross-coupling at the bromo-substituent.

Mechanism of Isoxazole Formation via 1,3-Dipolar Cycloaddition

The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). rsc.orgresearchgate.net The reaction is a concerted, pericyclic process. researchgate.net

The proposed mechanism for the synthesis of the core scaffold is as follows:

Nitrile Oxide Formation: The starting material, 2-bromo-5-fluorobenzaldehyde (B45324), is converted to its corresponding aldoxime. This aldoxime is then oxidized in situ (e.g., using an oxidant like N-chlorosuccinimide or via dehydration) to generate the highly reactive 2-bromo-5-fluorophenylnitrile oxide intermediate. nih.govnih.gov

Cycloaddition: The generated nitrile oxide immediately reacts with a suitable dipolarophile, such as a protected form of acetylene (B1199291) bearing a precursor to the amino group. The cycloaddition proceeds in a concerted fashion, where the π-systems of the dipole and dipolarophile interact to form a five-membered ring in a single step. The regioselectivity of this addition is governed by the electronic and steric properties of the substituents on both components. nih.govmdpi.com

Final Transformation: Subsequent deprotection or conversion of the group at the 5-position yields the final this compound.

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and is the premier method for derivatizing the 2-bromo position of the title compound. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base. The generally accepted catalytic cycle involves three main steps: organic-chemistry.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound (or its N-protected form). This forms a square planar Pd(II) complex. This step is often the rate-determining step of the cycle. researchgate.net

Transmetalation: The organoborane reagent (e.g., an arylboronic acid) is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. This step forms a new diorganopalladium(II) intermediate. wikipedia.orgbeilstein-journals.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The reductive elimination typically proceeds with retention of stereochemistry if applicable. libretexts.org

This catalytic cycle allows for the efficient and selective formation of a wide array of biaryl and other coupled products under relatively mild conditions.

Pre Clinical Biological Activity and Molecular Mechanism of Action Research

Target Identification and Validation Strategies in In Vitro Systems

Comprehensive experimental identification and validation of the specific molecular targets for 3-(2-bromo-5-fluorophenyl)isoxazol-5-amine have not been documented in published research. The conventional methodologies for these crucial early-stage drug discovery steps are outlined below.

Affinity Chromatography and Proteomic Approaches for Protein Target Discovery